N-Desmethyl Azithromycin B is a derivative of azithromycin, which is a semi-synthetic macrolide antibiotic derived from erythromycin. The compound is recognized for its structure and properties that contribute to its classification as an azalide. It is primarily known as an impurity in azithromycin synthesis and has garnered attention for its potential biological activities and implications in pharmaceutical research.
N-Desmethyl Azithromycin B is synthesized from azithromycin, which is produced by fermentation processes involving Saccharopolyspora erythraea. The compound is cataloged under the Chemical Abstracts Service number 857078-26-3 and has a molecular weight of 718.95 g/mol, with the molecular formula C37H70N2O11 .
This compound falls under the category of macrolides, specifically within the azalide subclass. Azalides are characterized by the presence of a nitrogen atom within the macrolactone ring, which distinguishes them from traditional macrolides . N-Desmethyl Azithromycin B is also classified as an antibiotic, with applications in pharmaceutical toxicology and research .
The synthesis of N-Desmethyl Azithromycin B typically involves several chemical reactions, including the Beckmann rearrangement, which introduces nitrogen into the macrolide structure. This process can yield various derivatives based on reaction conditions and starting materials .
N-Desmethyl Azithromycin B possesses a complex bicyclic structure typical of macrolides. Its detailed molecular structure includes multiple chiral centers, contributing to its stereochemistry.
N-Desmethyl Azithromycin B can participate in various chemical reactions typical of macrolides, including hydrolysis, oxidation, and reduction reactions.
These reactions are critical for modifying the compound's properties or synthesizing new derivatives with enhanced biological activity .
N-Desmethyl Azithromycin B functions similarly to azithromycin by inhibiting bacterial protein synthesis.
Data indicates that compounds within this class exhibit broad-spectrum antibacterial activity against various Gram-positive and some Gram-negative bacteria .
Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) for confirming structural integrity and purity during synthesis .
N-Desmethyl Azithromycin B has several scientific applications:
The ongoing research into its derivatives continues to explore new therapeutic potentials beyond traditional uses in treating infections .
The production of N-Desmethyl Azithromycin B (CAS 857078-26-3, C~37~H~70~N~2~O~11~, MW 1243.48 g/mol) represents a significant advancement in impurity synthesis for macrolide antibiotics. This compound is formally identified as (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one and serves as a critical reference standard in azithromycin quality control [3]. Two primary synthetic approaches have emerged for its production:
Chemical Demethylation: Patent CN104558069B discloses a robust chemical method where azithromycin undergoes selective demethylation using N-fluoro-dibenzenesulfonimide [(PhSO~2~)~2~NF] in dichloromethane or tetrahydrofuran at 30°C. This 24-hour reaction achieves 85% crude purity, with subsequent purification yielding pharmaceutical-grade material (>98% HPLC purity) through acetone-water recrystallization. The reaction's selectivity is controlled by stoichiometry: reagent ratios <1.5 equivalents produce the monodemethylated Azithromycin Impurity I (3'-N-demethyl derivative), while ratios >2.0 drive formation of the didemethylated N-Desmethyl Azithromycin B [7].
Biocatalytic Platforms: Emerging chemoenzymatic strategies exploit polyketide synthase (PKS) modules homologous to tylGIV and tylGV from Streptomyces fradiae. These enzymatic systems efficiently construct the 16-membered macrolactone core characteristic of azithromycin-derived structures. Terminal PKS modules catalyze elongation and functionalization of ketide units, followed by cyclization into advanced intermediates that undergo selective enzymatic N-demethylation. This approach enables the scalable construction of macrolide structures in ≈21 total steps with 4.6% overall yield, demonstrating the potential for biocatalysis in complex impurity synthesis [4].
Table 1: Comparison of Synthetic Methods for N-Desmethyl Azithromycin B
Synthetic Approach | Reagent/Catalyst | Reaction Conditions | Purity (%) | Key Advantage |
---|---|---|---|---|
Chemical Demethylation | N-fluoro-dibenzenesulfonimide | 30°C, 24h, CH~2~Cl~2~/THF | >98 (post-crystallization) | High selectivity controlled by stoichiometry |
Biocatalytic Derivatization | PKS Modules (JuvEIV/JuvEV) | In vitro enzymatic processing | Not specified | Stereoselective macrocycle formation |
Hybrid Chemoenzymatic | Cytochrome P450 monooxygenases | In vitro oxidation steps | Not specified | Enables late-stage C-H functionalization |
N-Desmethyl Azithromycin B represents a pharmacologically significant metabolic derivative arising from the oxidative demethylation of azithromycin's dimethylamino group. This structural modification occurs at the 3' position of the desosamine sugar moiety, fundamentally altering the molecule's charge distribution and ribosomal binding affinity compared to the parent drug. The compound's significance is twofold: it serves as a process-related impurity during azithromycin synthesis and as a biotransformation product in vivo [2] [6].
Metabolic studies reveal that N-demethylation is catalyzed primarily by hepatic cytochrome P450 3A (CYP3A) monooxygenases. Murine infection models demonstrate that systemic inflammation significantly depresses this metabolic pathway. When mice were infected with Toxoplasma gondii (20 cysts/mouse), hepatic N-demethylation rates decreased by 12% for azithromycin and 29% in high-burden infections (40 cysts/mouse). This infection-induced metabolic suppression affects multiple macrolides, with erythromycin showing 25-54% reduction, clarithromycin 23-49%, and clindamycin 20-47%, suggesting a generalized downregulation of CYP3A activity during inflammatory states [9].
The structural attributes of N-Desmethyl Azithromycin B directly influence its analytical detection and bioactivity:
Table 2: Metabolic Pathways Generating Azithromycin N-Desmethyl Derivatives
Metabolic Site | Enzyme System | Impact of Inflammation | Structural Consequence |
---|---|---|---|
3'-N-dimethylamino group (desosamine sugar) | Hepatic CYP3A | 12-29% reduction in demethylation | Conversion to secondary amine |
Macrolide ring sites | Non-CYP oxidases | Minimal change | Hydroxylated derivatives |
Cladinose sugar | Gut microbiota | Unknown | Glycoside cleavage |
Controlling N-Desmethyl Azithromycin B levels during azithromycin production requires precise optimization of demethylation conditions and purification protocols. As an official pharmacopeial impurity (EP/BP/USP), its concentration must be rigorously controlled below threshold limits (typically <0.15%) in active pharmaceutical ingredients [3] [6].
Critical process parameters for impurity minimization include:
Reagent Stoichiometry Control: Maintaining N-fluoro-dibenzensulfonimide ratios below 1.5 equivalents prevents over-demethylation. When synthesizing azithromycin impurity I (monodemethylated precursor to N-Desmethyl Azithromycin B), precise 1:1 molar ratios yield 85% crude purity, which increases to >98% after crystallization. Excess reagent (>2.0 equivalents) intentionally drives formation of the didemethylated derivative [7].
Solvent System Selection: Tetrahydrofuran (THF) demonstrates superior demethylation efficiency versus acetone or ethyl acetate, while dichloromethane provides optimal phase separation during workup. The choice directly impacts reaction kinetics and impurity profiles, with aprotic polar solvents (DMF, DMSO) avoided due to undesired side reactions [1].
Purification Sequencing: Sodium bicarbonate washes (3% solution) effectively remove acidic reagents before solvent evaporation. The critical purification step involves thermally-controlled antisolvent crystallization – adding water to acetone solutions at 40°C followed by 2-hour stirring achieves pharmaceutical-grade purity (>98%) by precipitating the target impurity while leaving process contaminants in solution [7].
Large-scale azithromycin production (>1000 tons annually in China) necessitates these optimized protocols to minimize N-Desmethyl Azithromycin B formation. The economic impact is substantial: unoptimized routes exhibit productivities as low as 45% with complex ultraviolet irradiation requirements, while optimized demethylation achieves 70-85% yields under mild conditions without specialized equipment [5] [7].
Table 3: Optimization Parameters for Minimizing N-Desmethyl Azithromycin B
Process Parameter | Unoptimized Condition | Optimized Condition | Impact on Impurity |
---|---|---|---|
Demethylation Reagent | Iodine/UV light | N-fluoro-dibenzenesulfonimide | Reduces byproducts from 55% to <15% |
Stoichiometry Control | Excess oxidant | Precise 1.0-1.5 equivalents | Prevents over-demethylation |
Solvent System | Acetone | Tetrahydrofuran/Dichloromethane | Improves yield by 20% |
Crystallization | Simple cooling | Antisolvent (water) at 40°C | Increases purity from 76% to >98% |
Reaction Monitoring | TLC only | HPLC endpoint detection | Ensures completion (starting material ≤1.0%) |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: